molecular formula C21H24ClN3O3S2 B2447667 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide CAS No. 896675-77-7

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Cat. No. B2447667
CAS RN: 896675-77-7
M. Wt: 466.01
InChI Key: ZXHMMYPKPDGWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic compound that belongs to the class of benzothiazole sulfonamide derivatives. This compound has gained significant attention in scientific research due to its potential pharmacological properties.

Scientific Research Applications

Antimicrobial Properties

Research on similar benzothiazole derivatives has shown promising results in antimicrobial properties. For instance, novel benzimidazole, benzoxazole, and benzothiazole derivatives displayed broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, and fungal strains such as Candida albicans and Aspergillus niger (Padalkar et al., 2014). Similarly, a study by Obasi et al. (2017) found that N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes exhibited significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus (Obasi et al., 2017).

Anticancer Potential

Several studies have investigated benzothiazole derivatives for their anticancer properties. Yılmaz et al. (2015) synthesized indapamide derivatives from benzothiazole, which showed proapoptotic activity on melanoma cell lines (Yılmaz et al., 2015). Another study synthesized benzothiazole derivatives that exhibited potent antitumor activity, with specific compounds showing selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

Antitubercular Activity

A series of benzothiazole derivatives were synthesized and screened for antitubercular activity. These compounds exhibited promising results against Mycobacterium tuberculosis H37Rv strain, suggesting potential in treating tuberculosis (Dighe et al., 2012).

Antihyperglycemic Agents

Benzothiazole derivatives have also been explored for their potential in treating diabetes. For instance, a series of benzamide derivatives were prepared as part of the search for antidiabetic agents, leading to the identification of compounds with promising therapeutic potential for diabetes mellitus treatment (Nomura et al., 1999).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)16-8-6-15(7-9-16)20(26)24-21-23-19-14(3)17(22)10-11-18(19)29-21/h6-11H,4-5,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMMYPKPDGWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.